molecular formula C19H24N2O2 B2957855 N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclohexanecarboxamide CAS No. 851405-12-4

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B2957855
CAS No.: 851405-12-4
M. Wt: 312.413
InChI Key: OBSHEZLEISGEMU-UHFFFAOYSA-N
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Description

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclohexanecarboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclohexanecarboxamide typically involves the reaction of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve the use of more efficient and scalable synthetic routes. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclohexanecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, hydroxylated quinoline derivatives, and substituted quinoline derivatives .

Scientific Research Applications

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclohexanecarboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit acetylcholinesterase with high potency makes it a promising candidate for further research and development .

Properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13-7-8-15-12-16(19(23)21-17(15)11-13)9-10-20-18(22)14-5-3-2-4-6-14/h7-8,11-12,14H,2-6,9-10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSHEZLEISGEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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